molecular formula C21H19N3O3S B11409996 2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11409996
M. Wt: 393.5 g/mol
InChI Key: HBSBMXMOJNSISI-UHFFFAOYSA-N
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Description

2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a benzofuro-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE is unique due to its specific substitution pattern and the presence of both benzofuro and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C21H19N3O3S/c1-13(2)24-20(26)19-18(15-10-6-7-11-16(15)27-19)23-21(24)28-12-17(25)22-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,22,25)

InChI Key

HBSBMXMOJNSISI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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